Diethylcarbamazine

Lymphatic filariasis Mass drug administration Microfilaricidal efficacy

Diethylcarbamazine (DEC) is a WHO Essential Medicine and the only antifilarial agent with clinically demonstrated dual microfilaricidal and macrofilaricidal activity against W. bancrofti, B. malayi, and L. loa. Unlike ivermectin (microfilaricidal only), DEC achieves sustained microfilarial clearance and adult worm killing essential for WHO IDA triple-therapy MDA programs. Its unique pH-dependent pharmacokinetics (half-life extensible from 2–3h to ~10h via urinary alkalinization) enable dose-exposure modulation unavailable with alternative agents. Ideal for global filariasis elimination programs, loiasis treatment, and pharmacokinetic research. Sourced as ≥98% pure citrate salt (CAS 1642-54-2) or free base (CAS 90-89-1).

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
CAS No. 1642-54-2; 5348-97-0; 90-89-1
Cat. No. B15582115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamazine
CAS1642-54-2; 5348-97-0; 90-89-1
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
InChIInChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h4-9H2,1-3H3
InChIKeyRCKMWOKWVGPNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.36e+02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Diethylcarbamazine (DEC) Procurement Guide: An Essential Antifilarial Agent for Lymphatic Filariasis Control Programs


Diethylcarbamazine (DEC, CAS 90-89-1; citrate salt CAS 1642-54-2) is a piperazine-derivative anthelmintic compound classified by WHO as an essential medicine for filariasis treatment [1]. It demonstrates both microfilaricidal and macrofilaricidal activity against Wuchereria bancrofti, Brugia malayi, and Brugia timori, and is the drug of choice for Loa loa infections [2]. DEC is readily absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations occurring within 1–2 hours and a plasma half-life of approximately 8–12 hours depending on urinary pH . As a core component of WHO-recommended mass drug administration (MDA) regimens including IDA (ivermectin + DEC + albendazole) and DA (DEC + albendazole), DEC remains indispensable for global lymphatic filariasis elimination programs [1].

Why Diethylcarbamazine Cannot Be Substituted with Ivermectin or Albendazole Alone in Filariasis Control Programs


Generic substitution of DEC with alternative antifilarial agents is clinically inadvisable due to fundamental differences in pharmacological profiles. Ivermectin, while highly microfilaricidal, exhibits minimal macrofilaricidal (adult worm-killing) activity, whereas DEC demonstrates both microfilaricidal and clinically meaningful macrofilaricidal effects against W. bancrofti, B. malayi, and L. loa [1]. This dual activity confers sustained microfilarial clearance that cannot be replicated by ivermectin monotherapy. Furthermore, DEC is the only agent with established efficacy against adult Loa loa worms, making it the unequivocal drug of choice for loiasis [2]. Albendazole alone demonstrates only modest antifilarial activity and is not recommended as monotherapy for filariasis. The pharmacokinetic behavior of DEC is uniquely modifiable by urinary pH manipulation, with half-life extending from 2–3 hours under acidic conditions to approximately 10 hours under alkaline conditions—a characteristic not shared by ivermectin or albendazole [3]. These pharmacological distinctions mandate precise compound selection rather than in-class interchange.

Quantitative Evidence Guide: Diethylcarbamazine Differentiation Data for Scientific Procurement Decisions


IDA Triple Therapy with DEC Achieves 2-Log Greater Microfilarial Reduction vs. DA Dual Therapy at 36 Hours

In a randomized controlled pilot study in Wuchereria bancrofti-infected adults, the triple-drug regimen containing DEC (6 mg/kg) + albendazole (400 mg) + ivermectin (200 μg/kg) induced >2-log reductions in microfilaria levels at 36 and 168 hours post-treatment, compared with approximately 1-log reduction achieved by the two-drug regimen of DEC + albendazole [1]. At one year post-treatment, 100% (12/12) of triple-drug recipients were microfilaria negative, whereas 92% (11/12) of two-drug recipients remained microfilaria positive [1].

Lymphatic filariasis Mass drug administration Microfilaricidal efficacy

DEC-Containing IDA Regimen Achieves 89% 24-Hour Mf Clearance vs. 30% for DA in Brugian Filariasis

In an open-label randomized clinical trial comparing IDA (ivermectin + DEC + albendazole) versus DA (DEC + albendazole) for Brugia timori infections, IDA achieved complete microfilarial clearance at 24 hours in 89% (25/28) of subjects compared to 30% (8/27) in the DA group (P < 0.001) [1]. At 12 months post-treatment, only 4% (1/27) of IDA recipients remained microfilaremic versus 40% (10/25) of DA recipients (P = 0.002) [1].

Brugia timori Microfilarial clearance Combination chemotherapy

DEC Demonstrates Dose-Dependent Macrofilaricidal Activity with 51.3% Adult Worm Nest Sensitivity at ≥6 mg/kg

In an in vivo ultrasound study directly assessing DEC effects on adult Wuchereria bancrofti, 51.3% (20/39) of adult worm 'nests' showed sensitive responses (filaria dance sign became non-detectable with palpable nodule formation) in men receiving an initial single dose of 6 or 12 mg/kg DEC, compared to only 14.3% (2/14) of nests in men receiving 1 mg/kg (P = 0.04) [1]. This quantifies DEC's clinically meaningful macrofilaricidal activity, which distinguishes it from ivermectin that demonstrates minimal macrofilaricidal effect [2].

Macrofilaricidal activity Adult worm killing Wuchereria bancrofti

Urinary pH Modulation Extends DEC Half-Life from 2–3 Hours to ~10 Hours, Enabling Pharmacokinetic Optimization

The elimination half-life of diethylcarbamazine is markedly dependent on urinary pH. Under acidic urinary pH conditions, the plasma half-life is 2–3 hours, whereas under alkaline urinary pH conditions, the half-life extends to approximately 10 hours [1]. In a controlled pharmacokinetic study, the AUC and elimination half-life of DEC were significantly increased when alkaline urinary pH was maintained compared with acidic conditions, while renal clearance and total urinary excretion were significantly reduced at alkaline pH [2].

Pharmacokinetics Half-life Urinary pH

Community-Level MDA with IDA Reduces Mf Prevalence Below 1% Target vs. DA in Cluster-Randomized Trial

In a cluster-randomized community trial in Papua New Guinea comparing mass drug administration with IDA (ivermectin + DEC + albendazole) versus DA (DEC + albendazole), the triple-drug regimen was more effective in reducing microfilariae prevalence to less than the target level of 1%—a threshold unlikely to sustain LF transmission [1]. Mean drug ingestion rates were 66.1% at baseline and 63.2% at 12 months in IDA communities versus 65.9% and 54.9% respectively in DA communities [1].

Mass drug administration Lymphatic filariasis elimination Community prevalence

DEC Induces More Rapid Microfilarial Clearance with Earlier Adverse Event Peak vs. Ivermectin in Loiasis

In a randomized study comparing single-dose DEC (8 mg/kg) versus ivermectin (200 μg/kg) in patients with Loa loa infection and microfilarial counts <2000 mf/mL, posttreatment adverse events were similar in character but peaked earlier in DEC recipients, consistent with a trend toward more rapid and complete microfilarial clearance in the DEC group [1]. Eosinophil counts rose significantly in both groups but peaked earlier with DEC (day 5) compared to ivermectin (day 9) [1].

Loiasis Loa loa Microfilaricidal kinetics

Optimized Application Scenarios for Diethylcarbamazine Based on Differentiated Evidence


Mass Drug Administration Programs Targeting Accelerated Lymphatic Filariasis Elimination

Procure DEC for use specifically within the WHO-recommended IDA triple-drug regimen (ivermectin 200 μg/kg + DEC 6 mg/kg + albendazole 400 mg) for MDA programs requiring rapid and sustained microfilarial clearance. Evidence from multiple randomized trials demonstrates that IDA achieves >2-log reductions in microfilaria levels within 36–168 hours and 100% clearance at 12 months in W. bancrofti infections, compared to only ~1-log reduction and 8% clearance with DA [1][2]. This application scenario is supported by community-level data showing IDA reduces Mf prevalence below the 1% transmission threshold [3].

Clinical Treatment of Confirmed Loiasis Requiring Adult Worm Clearance

Procure DEC for the treatment of Loa loa infections where both microfilarial and adult worm clearance are required. DEC remains the drug of choice for loiasis due to its unique macrofilaricidal activity against adult L. loa worms, a property not shared by ivermectin [1]. DEC induces more rapid microfilarial clearance kinetics with adverse events peaking earlier than with ivermectin [2]. Note that use is contraindicated in patients with high microfilarial loads (>2000 mf/mL) due to risk of severe posttreatment reactions including encephalopathy.

Research Protocols Requiring Dual Microfilaricidal and Macrofilaricidal Activity

Procure DEC at doses ≥6 mg/kg for in vivo or clinical research protocols requiring quantifiable macrofilaricidal activity against adult filarial worms. Evidence from ultrasound monitoring studies demonstrates that DEC at 6–12 mg/kg induces macrofilaricidal responses in 51.3% of adult W. bancrofti worm nests, significantly higher than the 14.3% response rate observed at 1 mg/kg dosing (P = 0.04) [1]. This property distinguishes DEC from ivermectin, which has minimal macrofilaricidal activity [2].

Pharmacokinetic Studies Requiring Modifiable Systemic Drug Exposure

Procure DEC for pharmacokinetic research protocols investigating pH-dependent drug disposition. DEC exhibits unique elimination kinetics where urinary alkalinization extends the plasma half-life from 2–3 hours to approximately 10 hours, with corresponding increases in AUC and decreases in renal clearance [1][2]. This property enables researchers to manipulate systemic DEC exposure without altering the administered dose, providing experimental flexibility not available with ivermectin or albendazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethylcarbamazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.